{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine
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Overview
Description
{Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine: is a complex organic compound characterized by its unique molecular structure This compound features a decane backbone with bis-oxy linkages to chlorophenylene groups, which are further connected to methanamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine typically involves multiple steps. One common method includes the reaction of 2,2′-(decane-1,10-diylbis(oxy))dibenzaldehyde with isonicotinohydrazide in ethanol. The reaction mixture is refluxed for several hours and then cooled to room temperature to obtain the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the chlorophenylene groups, potentially removing chlorine atoms and forming simpler phenylene derivatives.
Substitution: The chlorine atoms in the chlorophenylene groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products:
Oxidation: Formation of oxides and potentially carboxylic acids.
Reduction: Formation of dechlorinated phenylene derivatives.
Substitution: Formation of substituted phenylene derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Industry: In industrial settings, the compound could be used as an intermediate in the synthesis of more complex molecules or as a component in specialized materials.
Mechanism of Action
The mechanism by which {Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine exerts its effects is largely dependent on its interactions with other molecules. The presence of chlorine atoms and methanamine groups allows for various types of chemical interactions, including hydrogen bonding, van der Waals forces, and electrostatic interactions. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets.
Comparison with Similar Compounds
Decane-1,10-diylbis(oxy)dibenzaldehyde: Shares the decane backbone and bis-oxy linkages but lacks the chlorophenylene and methanamine groups.
Bisazobenzene derivatives: Contain bis-oxy linkages and phenylene groups but differ in the presence of azo groups instead of chlorophenylene and methanamine groups.
Uniqueness: The presence of both chlorophenylene and methanamine groups in {Decane-1,10-diylbis[oxy(2-chloro-4,1-phenylene)]}dimethanamine distinguishes it from other similar compounds
Properties
CAS No. |
917981-15-8 |
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Molecular Formula |
C24H34Cl2N2O2 |
Molecular Weight |
453.4 g/mol |
IUPAC Name |
[4-[10-[4-(aminomethyl)-3-chlorophenoxy]decoxy]-2-chlorophenyl]methanamine |
InChI |
InChI=1S/C24H34Cl2N2O2/c25-23-15-21(11-9-19(23)17-27)29-13-7-5-3-1-2-4-6-8-14-30-22-12-10-20(18-28)24(26)16-22/h9-12,15-16H,1-8,13-14,17-18,27-28H2 |
InChI Key |
BCIJBJCMFOFMFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)CN)Cl)Cl)CN |
Origin of Product |
United States |
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